1-(3-Bromo-4-tert-butylphenyl)ethanone: Physicochemical Profiling and Synthetic Methodologies
1-(3-Bromo-4-tert-butylphenyl)ethanone: Physicochemical Profiling and Synthetic Methodologies
Executive Summary
In advanced organic synthesis and drug development, the precise functionalization of aromatic systems is paramount. 1-(3-bromo-4-tert-butylphenyl)ethanone (commonly referred to as 3-bromo-4-tert-butylacetophenone) is a highly specialized building block. Unlike its widely commercialized alpha-brominated counterpart (2-bromo-1-(4-tert-butylphenyl)ethanone, CAS 30095-47-7)[1], this compound features the bromine atom directly on the aromatic nucleus. This structural motif—a halogen adjacent to a bulky tert-butyl group—provides a unique steric environment that is highly sought after for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck couplings) in the development of conformationally locked pharmacophores.
Because nuclear bromination of acetophenones is notoriously difficult due to competing side-chain enolization, this whitepaper details the physicochemical properties and the self-validating "swamping catalyst" methodology required to synthesize this molecule with high regioselectivity.
Physicochemical Properties & Molecular Identity
The following table summarizes the core quantitative data and identifiers for 1-(3-bromo-4-tert-butylphenyl)ethanone, synthesized and validated through rigorous distillation profiling[2][3].
| Property | Value / Description |
| Chemical Name | 1-(3-bromo-4-tert-butylphenyl)ethanone |
| Common Synonym | 3-bromo-4-tert-butylacetophenone |
| Molecular Formula | C₁₂H₁₅BrO |
| Molecular Weight | 255.15 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Boiling Point | 92 °C at 0.1 mm Hg 112–113 °C at 1.0 mm Hg |
| Refractive Index ( | 1.5589 – 1.5595 |
| Density | ~1.325 g/mL |
| CAS Registry Number | Unassigned/Proprietary in standard catalogs (often synthesized de novo) |
Note: Due to its specialized application in early-stage discovery, this compound is frequently generated in-house rather than sourced from bulk catalogs. Caution must be taken not to confuse it with side-chain brominated isomers.
Mechanistic Causality: The Swamping Catalyst Effect
The synthesis of 1-(3-bromo-4-tert-butylphenyl)ethanone presents a classic regiochemical challenge: directing an electrophile to the deactivated nucleus of an acetophenone derivative rather than its highly reactive, enolizable alpha-carbon.
To achieve this, we employ the swamping catalyst effect , a technique pioneered and documented in and [2][3].
The Causality of Experimental Choices:
-
Excess Aluminum Chloride (AlCl₃): By using a stoichiometric excess of AlCl₃ (typically 2.5 equivalents), the Lewis acid completely complexes with the carbonyl oxygen. This "swamps" the basic site, locking the ketone out of its enol form and entirely preventing alpha-bromination.
-
Synergistic Regioselectivity: The AlCl₃-carbonyl complex acts as a powerful electron-withdrawing group, strongly deactivating the ring and directing incoming electrophiles to the meta positions (positions 3 and 5). Simultaneously, the tert-butyl group at position 4 is an electron-donating ortho/para director, which also directs to positions 3 and 5.
-
Electrophilic Aromatic Substitution: When bromine is introduced, these synergistic directing effects force the electrophile exclusively to the 3-position, yielding the target compound with high fidelity.
Mechanistic pathway of the swamping catalyst bromination.
Self-Validating Experimental Protocol
The following step-by-step methodology is adapted from the validated standards established by Pearson et al.[4][5]. Every step is designed as a self-validating system to ensure scientific integrity and high yield.
Step 1: Complex Formation
-
Action: In a thoroughly dried, multi-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add anhydrous AlCl₃ (2.5 equivalents). Slowly introduce 4-tert-butylacetophenone (1.0 equivalent).
-
Validation Checkpoint: The reaction is highly exothermic. The successful formation of a viscous, amber-to-brown liquid complex validates that the carbonyl oxygen has been fully coordinated, successfully "swamping" the system[4].
Step 2: Nuclear Bromination
-
Action: Heat the complex to 80–85 °C using a steam or oil bath. Add liquid bromine (1.05 equivalents) dropwise over 40 minutes[4].
-
Validation Checkpoint: The continuous evolution of hydrogen bromide (HBr) gas indicates the progression of the substitution reaction. The rate of HBr evolution should be used to dynamically dictate the rate of bromine addition[5].
Step 3: Acidic Quenching
-
Action: Carefully pour the molten reaction mixture over a vigorously stirred slurry of crushed ice and concentrated hydrochloric acid (HCl) (approx. 100 mL HCl per 1.3 L ice)[4].
-
Causality & Validation: HCl is critical here. It prevents the precipitation of insoluble aluminum hydroxide salts that would otherwise form intractable emulsions during extraction. Clean, immediate phase separation validates that the quench was sufficiently acidic[6].
Step 4: Extraction and Purification
-
Action: Extract the aqueous phase with diethyl ether. Wash the combined organic layers consecutively with water and 5% aqueous sodium bicarbonate to neutralize residual acid[5]. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Action: Purify the crude dark oil via vacuum fractionation.
-
Validation Checkpoint: The target 1-(3-bromo-4-tert-butylphenyl)ethanone distills cleanly at 92 °C at 0.1 mm Hg (or 112–113 °C at 1 mm Hg)[2][3]. Confirm purity via refractive index (
1.5589–1.5595)[3].
Applications in Drug Development
In medicinal chemistry, the spatial arrangement of functional groups dictates target protein binding. The 1-(3-bromo-4-tert-butylphenyl)ethanone scaffold is utilized to synthesize highly hindered biaryl systems. By subjecting the aryl bromide to palladium-catalyzed cross-coupling, researchers can append various heterocyclic moieties (such as triazoles or oxazines)[7][8]. The adjacent tert-butyl group forces the newly attached ring out of coplanarity, locking the molecule into a specific 3D conformation. This strategy is frequently employed to increase the selectivity of kinase inhibitors and reduce off-target toxicity.
References
-
Pearson, D. E., et al. "Acetophenone, 3-bromo-". Organic Syntheses, Coll. Vol. 5, p.117 (1973).[Link]
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Pearson, D. E., et al. "The Swamping Catalyst Effect. I. The Halogenation of Aromatic Ketones". The Journal of Organic Chemistry, 1958, 23(10), 1412-1419.[Link]
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